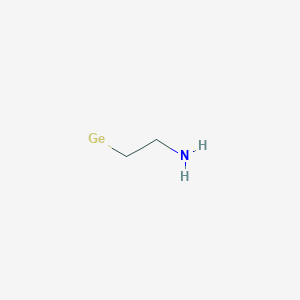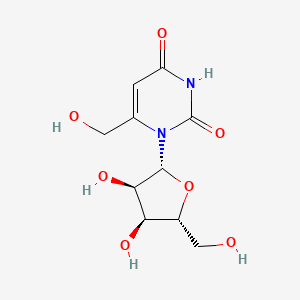
6-(Hydroxymethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)uridine is a modified nucleoside derived from uridine, a naturally occurring nucleoside found in RNA This compound features a hydroxymethyl group attached to the sixth carbon of the uridine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uridine typically involves the hydroxymethylation of uridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the sixth position of the uridine molecule. The reaction conditions often require controlled temperatures and pH to ensure the selective modification of the uridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 6-carboxyuridine.
Reduction: Formation of 6-methyluridine.
Substitution: Formation of various 6-substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: It serves as a probe to study RNA modifications and interactions.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)uridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. It can interact with various enzymes and proteins involved in RNA processing and modification. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and activity of the RNA .
Comparison with Similar Compounds
5-Methyluridine:
6-(Hydroxymethyl)-5,6-Dihydro-4H-Pyridinone: A compound with a similar structure but different functional groups and properties
Uniqueness: 6-(Hydroxymethyl)uridine is unique due to its specific modification at the sixth position, which imparts distinct chemical and biological properties. This modification allows it to participate in unique interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
76222-53-2 |
|---|---|
Molecular Formula |
C10H14N2O7 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
BKTDWKYNCNBGBC-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
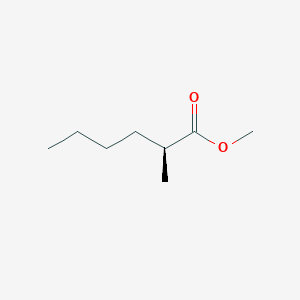
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
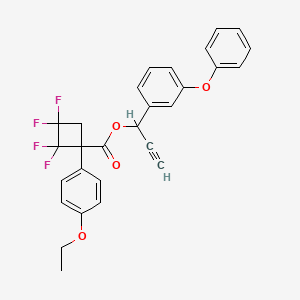


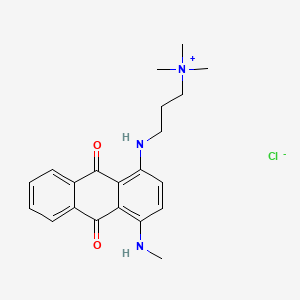
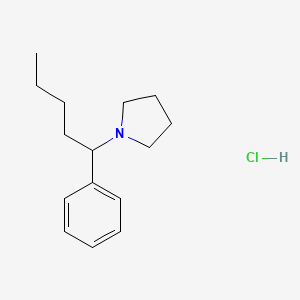
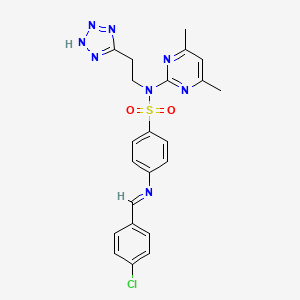

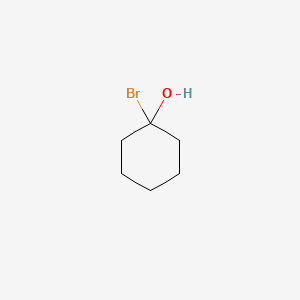
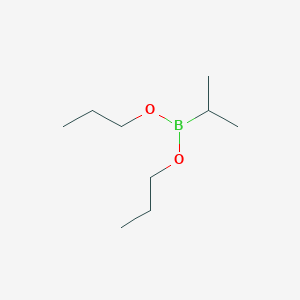
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
